methyl (4-(N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)sulfamoyl)phenyl)carbamate
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Overview
Description
Methyl (4-(N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)sulfamoyl)phenyl)carbamate is a complex organic compound that features a unique combination of functional groups, including an indole moiety, a sulfamoyl group, and a carbamate ester. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and its role as an intermediate in the synthesis of various pharmacologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (4-(N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)sulfamoyl)phenyl)carbamate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions.
Introduction of the Sulfamoyl Group: The sulfamoyl group can be introduced through the reaction of the indole derivative with a suitable sulfonamide reagent, such as chlorosulfonic acid, followed by neutralization with a base.
Carbamate Formation: The final step involves the reaction of the sulfamoyl-indole intermediate with methyl chloroformate in the presence of a base to form the carbamate ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
Methyl (4-(N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)sulfamoyl)phenyl)carbamate can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Palladium on carbon (Pd/C), hydrogen gas
Substitution: Various nucleophiles such as amines, alcohols, and thiols
Major Products Formed
Oxidation: Indole-2,3-dione derivatives
Reduction: Amino derivatives
Substitution: Various substituted carbamates
Scientific Research Applications
Methyl (4-(N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)sulfamoyl)phenyl)carbamate has several scientific research applications:
Medicinal Chemistry: This compound is used as an intermediate in the synthesis of various pharmacologically active molecules, including potential anticancer, antiviral, and antimicrobial agents.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Industrial Applications: The compound is used in the development of new materials and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of methyl (4-(N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)sulfamoyl)phenyl)carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The indole moiety can bind to various receptors, while the sulfamoyl and carbamate groups can interact with enzymes, leading to inhibition or activation of their activity . The exact pathways and targets depend on the specific biological context and the nature of the interacting molecules.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds such as indole-3-acetic acid and indole-3-carbinol share the indole moiety and exhibit similar biological activities.
Sulfamoyl Derivatives: Compounds like sulfamethoxazole and sulfanilamide contain the sulfamoyl group and are known for their antimicrobial properties.
Carbamate Esters: Compounds such as carbaryl and fenobucarb are carbamate esters used as insecticides.
Uniqueness
Methyl (4-(N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)sulfamoyl)phenyl)carbamate is unique due to its combination of functional groups, which allows it to interact with a wide range of biological targets and undergo diverse chemical reactions. This makes it a versatile compound in both research and industrial applications .
Properties
IUPAC Name |
methyl N-[4-[[2-hydroxy-2-(1-methyl-2,3-dihydroindol-5-yl)ethyl]sulfamoyl]phenyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O5S/c1-22-10-9-13-11-14(3-8-17(13)22)18(23)12-20-28(25,26)16-6-4-15(5-7-16)21-19(24)27-2/h3-8,11,18,20,23H,9-10,12H2,1-2H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBTPYUBYDMDZHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C1C=CC(=C2)C(CNS(=O)(=O)C3=CC=C(C=C3)NC(=O)OC)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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